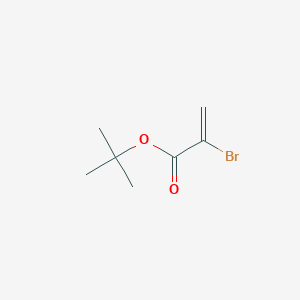

tert-Butyl 2-bromoacrylate

Descripción general

Descripción

tert-Butyl 2-bromoacrylate, also known as α-Bromo-tert-butyl acrylate, is a chemical compound with the molecular formula CH₂C(Br)CO₂C(CH₃)₃ and a molecular weight of 207.07 g/mol . It is a versatile compound used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

tert-Butyl 2-bromoacrylate can be synthesized through several methods. One common synthetic route involves the bromination of tert-butyl acrylate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like a radical initiator. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

tert-Butyl 2-bromoacrylate participates in bimolecular nucleophilic substitution (SN2) reactions due to the electrophilic β-carbon adjacent to the electron-withdrawing ester group. This reactivity is exploited in cross-coupling and alkylation processes.

Example Reaction with LTMP (Lithium Tetramethylpiperidide)

In a protocol for synthesizing γ-hydroxy-α,β-alkynoates, this compound reacts with aldehydes and LTMP under controlled conditions :

Reagents and Conditions

-

Substrate : Benzaldehyde (3.00 mmol)

-

Reagent : LTMP (6.00 mmol) in 2-methyltetrahydrofuran (2-MeTHF)

-

Temperature : −40°C under argon

-

Time : Reaction completion monitored by TLC

Mechanism :

-

Deprotonation : LTMP abstracts a proton from the aldehyde, generating a strong nucleophile.

-

Nucleophilic Attack : The enolate attacks the β-carbon of this compound.

-

Elimination : Bromide departure forms a carbon-carbon triple bond, yielding γ-hydroxy-α,β-alkynoates.

Outcome

| Product | Yield | Purity | Reference |

|---|---|---|---|

| γ-Hydroxy-α,β-alkynoate | 91% | >95% |

Elimination Reactions

The bromine substituent facilitates dehydrohalogenation , producing acetylene derivatives. This reaction is critical for constructing conjugated systems in pharmaceuticals and materials science.

Kinetic Analysis

Studies on structurally related bromoacrylates (e.g., tert-butyl 3-bromoacrylate) indicate second-order kinetics for elimination, suggesting a concerted E2 mechanism. Solvent polarity and base strength significantly influence reaction rates.

Polymerization and Crosslinking

This compound undergoes radical polymerization when initiated by AIBN (azobisisobutyronitrile). The bromine atom enhances chain-transfer activity, enabling controlled polymer architectures.

Key Applications

-

Synthesis of stimuli-responsive hydrogels.

-

Functionalization of block copolymers for drug delivery.

Hydrolysis

Under basic conditions (e.g., NaOH/H₂O), the ester group hydrolyzes to yield 2-bromoacrylic acid:

Conditions : Reflux in aqueous THF (4 h, 80°C).

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated bond to form tert-butyl 2-bromopropionate:

Aplicaciones Científicas De Investigación

Synthetic Applications

Tert-butyl 2-bromoacrylate serves as a key intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic addition reactions makes it particularly useful in creating complex molecules.

- Formation of Benzoxathiine Derivatives : Research has demonstrated that this compound can be synthesized from tert-butyl 2,3-dibromopropionate. This compound subsequently undergoes reactions with thiol compounds to yield benzoxathiine derivatives, which have applications in medicinal chemistry due to their biological activity .

- Vinylogous Carbamate Synthesis : In another study, this compound was utilized to convert β-bromoacrylates into vinylogous carbamates and ureas. This transformation is significant for the development of pharmaceuticals, showcasing the compound's utility in creating biologically relevant structures .

Analytical Applications

The compound is also employed in analytical chemistry, particularly in chromatographic techniques.

- HPLC Analysis : this compound can be effectively separated using high-performance liquid chromatography (HPLC). The reverse phase HPLC method employs a mobile phase of acetonitrile and water, allowing for the isolation of impurities and analysis of reaction products . This method is scalable and suitable for pharmacokinetic studies, underscoring its importance in drug development.

Material Science Applications

This compound has implications beyond traditional organic synthesis.

- Polymer Chemistry : The compound can be used as a monomer in the synthesis of thermoresponsive and photoresponsive polymers. These materials have potential applications in drug delivery systems and smart coatings, where responsiveness to environmental stimuli is crucial .

- Thermoresponsive Gels : Research indicates that incorporating this compound into gel formulations can enhance their thermal responsiveness, making them suitable for various biomedical applications .

Case Study 1: Synthesis of Benzoxathiine Derivatives

A study detailed the quantitative preparation of this compound from dibromopropionate intermediates. The reaction involved thiol addition leading to regioselective outcomes based on solvent choice. The results indicated that solvent polarity significantly influenced product distribution, with specific yields documented under varied conditions (e.g., DCM vs. aqueous biphasic systems) .

| Solvent | Regioisomer Ratio (%) |

|---|---|

| DCM (100%) | 90% (Compound 3) |

| DCM/H2O (50/50) | 75% (Compound 3) |

| Acetone (100%) | 96% (Compound 3) |

Case Study 2: Vinylogous Carbamate Synthesis

In another investigation, this compound was reacted with tetrabutylammonium fluoride (TBAF) to yield vinylogous carbamates with high efficiency. The study highlighted unexpected residual TBA in products, prompting further exploration into purification methods .

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-bromoacrylate involves its reactivity as an electrophile due to the presence of the bromine atom. In substitution reactions, the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. In polymerization reactions, the compound can undergo radical polymerization to form polymers with specific properties .

Comparación Con Compuestos Similares

tert-Butyl 2-bromoacrylate can be compared with similar compounds such as:

Methyl α-bromoacrylate: Similar in structure but with a methyl group instead of a tert-butyl group.

Ethyl 2-(bromomethyl)acrylate: Contains an ethyl group and a bromomethyl group.

tert-Butyl methacrylate: Similar structure but without the bromine atom.

These compounds share similar reactivity patterns but differ in their specific applications and properties.

Actividad Biológica

Introduction

tert-Butyl 2-bromoacrylate (CAS No. 4248-19-5) is an important compound in organic synthesis and has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

This compound is characterized by its structure, which features a bromo group attached to an acrylate moiety. Its molecular formula is , and it has a molecular weight of approximately 195.06 g/mol. The compound is typically synthesized through the bromination of tert-butyl acrylate, resulting in a versatile intermediate for various chemical reactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In particular, it has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, derivatives of bromoacrylates have shown activity against drug-resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanism by which this compound exerts its antimicrobial effects involves the disruption of bacterial cell membranes. This depolarization leads to a loss of membrane potential, ultimately resulting in cell death . Additionally, the compound may interact with specific enzymes or pathways within microbial cells, although detailed mechanisms remain to be elucidated.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. While some derivatives demonstrated selectivity towards bacterial cells over mammalian cells, further research is needed to fully understand the implications for human health .

Synthesis and Characterization

A significant study focused on the synthesis of this compound through various reaction conditions. Researchers reported that using phase transfer catalysts could enhance yield and regioselectivity during its formation from intermediates like tert-butyl 2,3-dibromopropionate .

Regioselectivity in Reactions

The regioselectivity of reactions involving this compound has been a topic of interest. A detailed analysis indicated that solvent polarity and substrate characteristics significantly influence the distribution of regioisomers formed during chemical reactions .

Table: Regioisomer Percentages from Various Trials

| Trial | Solvent | Co-solvent | Solvent Ratio | Reaction Temp | % Regioisomer 3 | % Regioisomer 4 |

|---|---|---|---|---|---|---|

| a-1 | DCM | - | 100/0 | RT | 90% | 10% |

| b-1 | DCM | H2O (+TBAB) | 50/50 | RT | 75% | 25% |

| c-1 | Acetone | - | 100/0 | RT | 94% | 6% |

| d-1 | Acetone | - | 100/0 | 60°C | 96% | 4% |

Propiedades

IUPAC Name |

tert-butyl 2-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-5(8)6(9)10-7(2,3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIIOMWMVVSZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404038 | |

| Record name | tert-Butyl 2-bromoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79762-78-0 | |

| Record name | tert-Butyl 2-bromoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-bromoprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.